4-Chloro-6-fluoro-3-iodoquinoline
Overview
Description
4-Chloro-6-fluoro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms such as chlorine, fluorine, and iodine into the quinoline structure can significantly enhance its biological activity and chemical properties .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity and disrupting cell signaling pathways .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in the inhibition of pathogenic organisms or the disruption of cancer cell proliferation .
Result of Action
Quinoline derivatives are known to have a broad range of effects, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly impact the action of a compound .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-fluoro-3-iodoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and changes in the levels of specific metabolites.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), by binding to their active sites . This inhibition can result in the modulation of downstream signaling pathways and alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its pharmacokinetic and pharmacodynamic properties.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular distribution of this compound can influence its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-3-iodoquinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Biaryl compounds from cross-coupling reactions .
Scientific Research Applications
4-Chloro-6-fluoro-3-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and liquid crystals.
Comparison with Similar Compounds
4-Chloro-6-fluoroquinoline: Lacks the iodine atom, which may result in different biological activity and chemical reactivity.
6-Fluoro-3-iodoquinoline: Lacks the chlorine atom, affecting its overall properties.
4-Chloro-3-iodoquinoline: Lacks the fluorine atom, which can influence its biological activity.
Uniqueness: 4-Chloro-6-fluoro-3-iodoquinoline is unique due to the presence of all three halogen atoms, which can synergistically enhance its biological activity and chemical properties. This makes it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
4-chloro-6-fluoro-3-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFIN/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRVJUMVAKSVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291247 | |
Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431364-01-0 | |
Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431364-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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